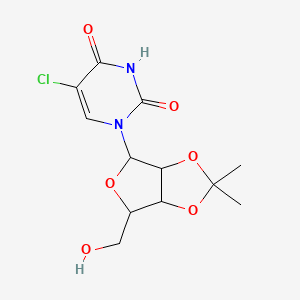
5-Chloro-2',3'-O-isopropylidene-D-uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2’,3’-O-isopropylidene-D-uridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside, but has been modified to include a chlorine atom at the 5-position and an isopropylidene group protecting the 2’ and 3’ hydroxyl groups. This compound is of interest due to its potential antiviral and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2’,3’-O-isopropylidene-D-uridine typically involves the protection of the hydroxyl groups on uridine followed by chlorination. One common method involves the following steps:
Protection: Uridine is treated with acetone in the presence of an acid catalyst to form the isopropylidene derivative.
Chlorination: The protected uridine is then reacted with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to introduce the chlorine atom at the 5-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2’,3’-O-isopropylidene-D-uridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Deprotection Reactions: The isopropylidene group can be removed under acidic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution reactions.
Deprotection: Acidic conditions, such as treatment with hydrochloric acid or trifluoroacetic acid, are used to remove the isopropylidene group.
Major Products
Substitution: Depending on the nucleophile used, products can include azido-uridine or thio-uridine derivatives.
Deprotection: The major product is the deprotected uridine derivative.
Scientific Research Applications
5-Chloro-2’,3’-O-isopropylidene-D-uridine has several applications in scientific research:
Antiviral Research: It has been studied for its potential to inhibit viral replication, particularly in the context of hepatitis C and other viral infections.
Anticancer Research: This compound has shown promise as an inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis in rapidly dividing cancer cells.
Biochemical Studies: It is used as a tool to study nucleoside metabolism and the effects of nucleoside analogs on cellular processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2’,3’-O-isopropylidene-D-uridine involves its incorporation into nucleic acids or inhibition of key enzymes:
Incorporation into Nucleic Acids: Once incorporated into RNA or DNA, it can cause chain termination or the formation of defective nucleic acids.
Enzyme Inhibition: It inhibits ribonucleotide reductase, thereby reducing the pool of deoxynucleotide triphosphates available for DNA synthesis.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2’,3’-O-isopropylidene-D-cytidine: Similar in structure but with a cytosine base instead of uracil.
5’-Chloro-2’,3’-O-isopropylideneadenosine: Similar in structure but with an adenine base instead of uracil
Uniqueness
5-Chloro-2’,3’-O-isopropylidene-D-uridine is unique due to its specific modifications, which confer distinct antiviral and anticancer properties. Its ability to inhibit ribonucleotide reductase and its potential for incorporation into nucleic acids make it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
5-chloro-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O6/c1-12(2)20-7-6(4-16)19-10(8(7)21-12)15-3-5(13)9(17)14-11(15)18/h3,6-8,10,16H,4H2,1-2H3,(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZJIGLBUSHTJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)Cl)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
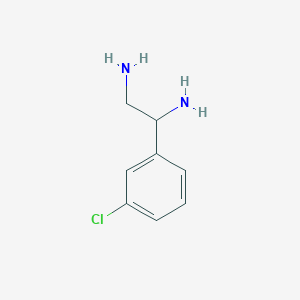
![3-Amino-4-[4-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B12287698.png)
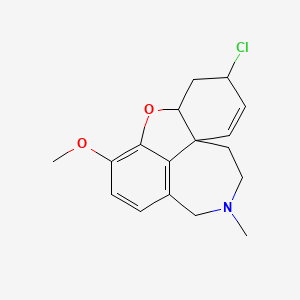
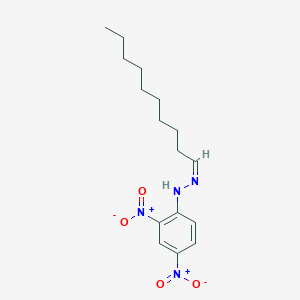
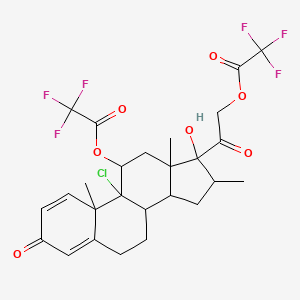
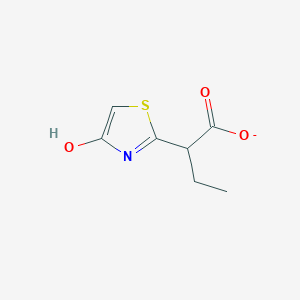

![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine](/img/structure/B12287760.png)


![(E)-but-2-enedioic acid;3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B12287786.png)

![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-bromo-6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12287809.png)

